molecular formula C21H21NO2S B11333923 N-(4-ethylphenyl)-4-methoxy-N-(thiophen-2-ylmethyl)benzamide

N-(4-ethylphenyl)-4-methoxy-N-(thiophen-2-ylmethyl)benzamide

Cat. No.: B11333923
M. Wt: 351.5 g/mol
InChI Key: CJZNBNPABACTBO-UHFFFAOYSA-N
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Description

N-(4-ETHYLPHENYL)-4-METHOXY-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE is a complex organic compound that features a benzamide core with various substituents, including an ethylphenyl group, a methoxy group, and a thiophen-2-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ETHYLPHENYL)-4-METHOXY-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE typically involves multi-step organic reactions. One common approach is the condensation reaction, where a benzamide derivative is reacted with thiophene and other substituents under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, reduce waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-(4-ETHYLPHENYL)-4-METHOXY-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

N-(4-ETHYLPHENYL)-4-METHOXY-N-[(THIOPHEN

Properties

Molecular Formula

C21H21NO2S

Molecular Weight

351.5 g/mol

IUPAC Name

N-(4-ethylphenyl)-4-methoxy-N-(thiophen-2-ylmethyl)benzamide

InChI

InChI=1S/C21H21NO2S/c1-3-16-6-10-18(11-7-16)22(15-20-5-4-14-25-20)21(23)17-8-12-19(24-2)13-9-17/h4-14H,3,15H2,1-2H3

InChI Key

CJZNBNPABACTBO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N(CC2=CC=CS2)C(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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